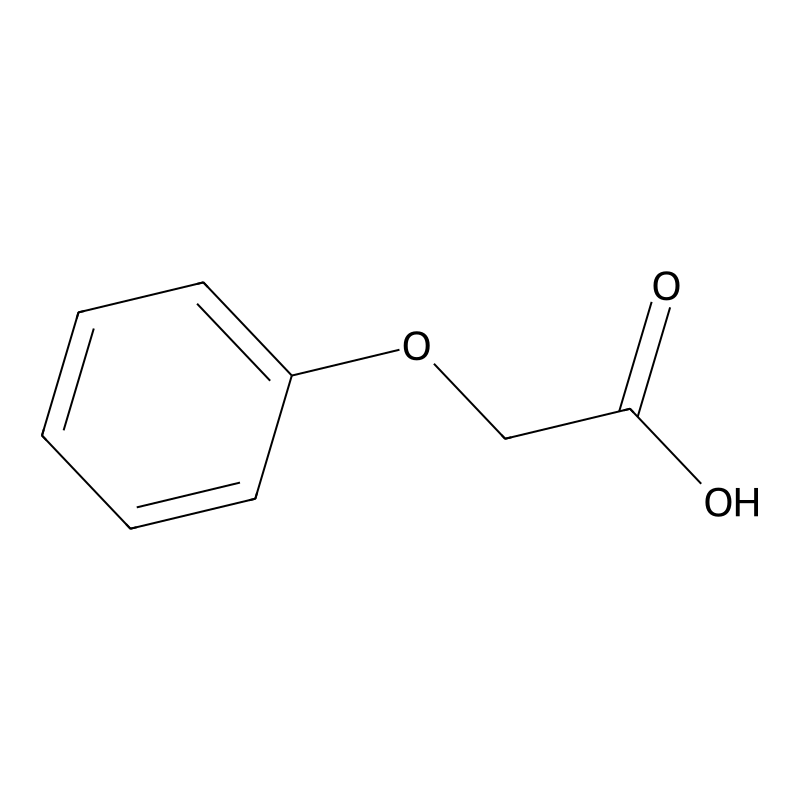

Phenoxyacetic acid

C6H5OCH2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5OCH2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

12 mg/mL at 10 °C

Slightly soluble in water; soluble in oils

Soluble at room temperature (in ethanol)

Synonyms

Canonical SMILES

- Herbicide development and testing: PAA derivatives, including well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA, are used extensively in agricultural research to study their effectiveness in controlling weeds, their impact on crop yield, and their environmental fate [, ]. These studies contribute to the development of new and improved herbicides while also informing regulations and best practices for their safe and effective use.

- Plant physiology and biochemistry: PAA derivatives mimic the natural plant hormone auxin, which plays a crucial role in plant growth and development. Researchers utilize these herbicides to understand auxin's function in various plant processes, such as cell division, root development, and apical dominance []. This research contributes to a deeper understanding of plant biology and can inform the development of new strategies for crop improvement.

- Environmental fate and degradation studies: PAA derivatives are persistent organic pollutants (POPs), meaning they degrade slowly in the environment and can accumulate in the food chain. Researchers use these compounds to study their environmental behavior, including their persistence, mobility, and degradation pathways in soil and water []. This research is crucial for understanding the potential environmental risks associated with herbicide use and for developing strategies for their remediation.

- Ecotoxicology: The potential toxicity of PAA derivatives to non-target organisms, such as beneficial insects and aquatic life, is a major concern. Researchers use these herbicides in controlled laboratory and field studies to assess their ecotoxicological impact and develop strategies for mitigating their negative effects on the environment [].

Origin and Significance:

POA is not a naturally occurring herbicide but serves as a core structure for many potent herbicides, including 2,4-D and MCPA []. These derivatives are widely used in agriculture and forestry to control broadleaf weeds. POA itself has limited herbicidal activity but holds significance as a precursor and a valuable research tool for understanding the structure-activity relationship of phenoxy herbicides [].

Molecular Structure Analysis

POA is a simple molecule with key features contributing to its properties:

- Aromatic Ring: It possesses a benzene ring, which grants stability and hydrophobic character [].

- Carboxylic Acid Group: The presence of a carboxylic acid (COOH) group makes POA a weak acid, allowing it to participate in various chemical reactions [].

- Ether Linkage: An ether (C-O-C) linkage connects the benzene ring to the acetic acid moiety. This linkage influences the molecule's overall shape and reactivity [].

Chemical Reactions Analysis

Synthesis:

The first reported synthesis of POA involved the reaction of sodium phenolate and sodium chloroacetate in hot water [].

C6H5O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C6H5OCH₂COO⁻Na⁺ + NaCl (Sodium phenolate + Sodium chloroacetate → Sodium phenoxyacetate + Sodium chloride)

C6H5OCH₂COO⁻Na⁺ + HCl → C6H5OCH₂COOH + NaCl (Sodium phenoxyacetate + Hydrochloric acid → Phenoxyacetic acid + Sodium chloride)

The phenolate ion acts as a nucleophile, attacking the methylene carbon of the chloroacetic acid to form the ether bond.

Other Relevant Reactions:

POA can undergo further reactions typical of carboxylic acids, such as esterification and amidation, forming various derivatives with potential applications in research [].

Physical And Chemical Properties Analysis

Mechanism of Action (Not Applicable)

POA itself doesn't have a well-defined mechanism of action as a herbicide. However, its derivatives disrupt plant auxin (growth hormone) metabolism, leading to uncontrolled growth and ultimately, death of broadleaf weeds [].

- Esterification: It can react with alcohols to form esters, which are often used in fragrances and as solvents.

- Halogenation: The compound can be chlorinated to produce derivatives such as 2,4-dichlorophenoxyacetic acid, commonly used as a herbicide .

- Decarboxylation: Under certain conditions, phenoxyacetic acid can lose carbon dioxide to yield phenol and acetic acid.

These reactions highlight its versatility as a precursor for more complex chemical structures.

Phenoxyacetic acid exhibits various biological activities:

- Herbicidal Properties: It acts as a selective herbicide, particularly effective against broadleaf weeds while being less harmful to grasses. Its derivatives, such as 2,4-dichlorophenoxyacetic acid, are widely used in agriculture .

- Pharmacological Effects: Research indicates that phenoxyacetic acid derivatives can function as agonists for free fatty acid receptors, which are implicated in metabolic processes and potential treatments for conditions like type 2 diabetes .

Several methods exist for synthesizing phenoxyacetic acid:

- From Sodium Chloroacetate and Phenol:

- Chlorination Method:

- Esterification Techniques:

These methods demonstrate the compound's synthetic accessibility and potential for modification into various derivatives.

Phenoxyacetic acid finds applications across multiple fields:

- Agriculture: As a herbicide, it helps control weed populations effectively.

- Pharmaceuticals: Its derivatives are explored for their potential in treating metabolic disorders and other health conditions.

- Chemical Manufacturing: Used as a precursor in the synthesis of dyes and other organic compounds.

Recent studies have focused on the interactions of phenoxyacetic acid with biological receptors. For instance:

- Free Fatty Acid Receptor Agonism: Compounds based on the phenoxyacetic acid structure have been shown to activate free fatty acid receptors, influencing insulin sensitivity and glucose metabolism .

- Toxicological Assessments: Investigations into the environmental impact of phenoxyacetic acid and its derivatives have revealed insights into their degradation pathways and ecological safety.

Phenoxyacetic acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Yes | More potent herbicidal activity |

| Salicylic Acid | Moderate | Contains hydroxyl group; anti-inflammatory uses |

| Phenylacetic Acid | Moderate | Lacks the ether linkage; used in pharmaceuticals |

Phenoxyacetic acid is unique due to its specific structure that allows it to function effectively as both a herbicide and a precursor for biologically active compounds.

Traditional Methods and Reaction Mechanisms

The classical synthesis of phenoxyacetic acid dates back to 1880, utilizing the reaction between sodium phenolate and sodium chloroacetate in hot water. This traditional approach employs the Williamson ether synthesis, which proceeds through an SN2 mechanism and remains one of the most versatile methods for preparing ethers. The reaction occurs in two principal steps:

1) C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl

2) C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl

The mechanism involves nucleophilic attack by the phenolate anion on the methylene carbon of chloroacetic acid, forming an ether bond. This reaction exemplifies the fundamental SN2 reaction where the nucleophilic phenoxide ion (RO⁻) displaces the halide leaving group.

Table 1. Key Reagents and Conditions for Traditional Phenoxyacetic Acid Synthesis

| Reagent | Role | Reaction Conditions |

|---|---|---|

| Sodium phenoxide | Nucleophile | Prepared from phenol and NaOH |

| Chloroacetic acid | Electrophile | Often used as sodium salt |

| Reaction medium | Solvent | Hot water or aqueous medium |

| Temperature | Parameter | Typically 80-100°C |

| pH | Parameter | Basic conditions (pH > 7) |

The preparation of sodium phenoxide, a key precursor in this synthesis, can be achieved through several methods:

- Treatment of phenol with sodium hydroxide

- Direct reaction of phenol with metallic sodium

- Use of sodium methoxide via the equilibrium: NaOCH₃ + HOC₆H₅ → NaOC₆H₅ + HOCH₃

The Williamson synthesis is particularly effective with primary alkyl halides or methyl halides, while tertiary alkyl halides tend to favor elimination reactions rather than substitution. This selectivity must be considered when designing synthetic routes to phenoxyacetic acid derivatives.

Modern Synthetic Approaches and Industrial Optimization

Contemporary approaches to phenoxyacetic acid synthesis have evolved to address efficiency, yield, and environmental concerns. Modern industrial methods have been optimized for large-scale production with enhanced atom economy and reduced waste generation.

The Pokorny Process, first described in 1941, remains the dominant industrial method for producing technical-grade chlorophenoxy acids and their derivatives. This process involves reacting a chlorophenol with a chloroalkanoic acid under alkaline conditions (approximately 100°C) in either an aqueous medium or organic solvents such as toluene, xylene, or chlorobenzene. The resulting salt is then hydrolyzed to yield the free acid, which undergoes further purification through recrystallization with an organic solvent or steam distillation.

Patent literature describes optimized methods achieving yields greater than 95% with product purity exceeding 98%. One such method involves precisely controlling the molar ratio of phenol salt to chloroacetic acid (1:0.9-2.0), with reactions conducted in carefully selected solvents at controlled temperatures between 30-80°C.

Table 2. Comparison of Traditional vs. Modern Synthetic Approaches

| Parameter | Traditional Methods | Modern Industrial Methods |

|---|---|---|

| Yield | 60-75% | >95% |

| Purity | 85-90% | >98% |

| Reaction time | 8-24 hours | 3-8 hours |

| Solvent recovery | Limited | >95% |

| Waste generation | Significant | Minimized through closed-system processing |

| Energy consumption | High | Optimized through process engineering |

Recent innovations have focused on continuous-flow processing systems, which offer advantages in reaction control, safety, and scalability. These systems allow for precise temperature regulation and improved mixing, resulting in more consistent product quality and reduced reaction times.

Derivative Synthesis for Enhanced Bioactivity

Phenoxyacetic acid serves as a versatile scaffold for developing compounds with diverse biological activities. Strategic modifications to the phenoxy core structure have yielded derivatives with enhanced pharmacological properties for various therapeutic applications.

One significant approach involves the synthesis of novel phenoxyacetic acid derivatives as free fatty acid receptor 1 (FFA1) agonists for treating type 2 diabetes. Researchers have developed compounds with robust agonistic activity (EC₅₀ as low as 43.6 nM) and favorable ligand efficiency values. Compound 16 from this series demonstrated significant potential for improving hyperglycemia levels in both normal and diabetic mice without risking hypoglycemia, even at high doses of 40 mg/kg.

Table 3. Biological Activities of Key Phenoxyacetic Acid Derivatives

The commercial pharmaceutical landscape includes several phenoxyacetic acid-containing drugs:

- Tiaprofenic acid (non-steroidal anti-inflammatory)

- Tinnelic acid (antihypertensive)

- Flurbiprofen (antiarthritic)

- Aceclofenac (anti-inflammatory)

- Zyrtec (antihistaminic)

The synthesis of these derivatives typically involves modifications to either the phenoxy ring system or the acetic acid moiety. Common structural variations include:

- Halogenation of the phenyl ring (particularly chlorination)

- Introduction of methyl or methoxy substituents

- Incorporation of the phenoxyacetic acid unit into larger heterocyclic systems

- Conversion of the carboxylic acid to amides, esters, or hydrazides

- Formation of fused ring systems with enhanced target specificity

Catalytic and Green Chemistry Innovations

Environmental concerns have driven significant innovations in greener approaches to phenoxyacetic acid synthesis and its derivatives. These developments align with the principles of green chemistry, emphasizing atom economy, renewable resources, and reduced environmental impact.

Phase transfer catalysis (PTC) has emerged as a valuable technique for synthesizing phenoxyacetic acid derivatives in environmentally friendly conditions. The use of P(AAm-co-DADMAC) copolymeric material as a catalyst for the synthesis of phenylazophenoxyacetic acids demonstrates this approach. This method eliminates the need for organic solvents, simplifies the experimental protocol, and improves reaction efficiency through facile transfer of reagents between aqueous and organic phases.

The proposed mechanism for P(AAm-co-DADMAC)-catalyzed synthesis involves:

- Transfer of azophenolate anion from aqueous to organic phase via ionic complex formation

- Reaction with ethyl chloroacetate to form ethyl phenylazophenoxyacetate

- Transfer of hydroxyl ions to the organic phase for hydrolysis

- Formation of phenylazophenoxyacetic acid through acidification

Microwave-assisted synthesis represents another significant advancement, enabling solvent-free preparation of phenoxyacetic acid derivatives with enhanced reaction rates and yields. This approach significantly reduces reaction times from hours to minutes while maintaining or improving product yields. The reaction of sodium azophenate salt with sodium chloroacetate under microwave irradiation produced 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives with yields reaching 81% in just 6 minutes, compared to 47% yield through conventional heating methods.

Table 4. Green Chemistry Innovations for Phenoxyacetic Acid Synthesis

The development of switchable deep eutectic solvents (SDES) as green and efficient media for the extraction of phenoxyacetic acid herbicides from water and food matrices represents another innovative approach. These designer solvents offer tunability, biodegradability, and reduced toxicity compared to conventional organic solvents.

Industrial optimization has also focused on closed-loop systems that minimize waste generation. Modern processes achieve solvent recovery rates exceeding 95% and incorporate internal recycling of reaction media, significantly reducing environmental impact. These advances demonstrate how catalytic innovations and green chemistry principles have transformed phenoxyacetic acid synthesis into more sustainable processes.

Degradation Pathways in Soil and Aquatic Systems

Phenoxyacetic acid undergoes distinct degradation pathways in soil and aquatic environments, mediated by biotic and abiotic factors. In soil systems, microbial activity dominates its breakdown. Aerobic bacteria, such as Pseudomonas putida, metabolize PAA via oxidative pathways, cleaving the ether bond to yield phenolic intermediates [2] [4]. For instance, P. putida PP0301(pR0103) mineralizes PAA at concentrations up to 500 µg/g within 13 days under aerobic conditions, leveraging constitutive enzymatic activity [2]. Anaerobic degradation, however, is markedly slower due to limited electron acceptor availability and microbial energy yields [1].

In aquatic systems, hydrolysis and biodegradation are primary degradation routes. The ester derivatives of PAA hydrolyze in water, forming the parent acid, with rates influenced by pH and temperature [1]. For example, butoxyethyl ester derivatives exhibit half-lives (DT~50~) of 26 days at pH 6 and 28°C [1]. Microbial degradation in water is contingent on dissolved oxygen levels, with aerobic conditions favoring faster mineralization. Sediment-water interactions further modulate bioavailability; PAA’s low hydrophobicity (log K~ow~ ≈ 1.2–1.8) limits adsorption to organic-rich sediments, enhancing its mobility in water columns [1].

Table 1: Comparative Degradation Rates of Phenoxyacetic Acid in Soil vs. Aquatic Systems

| Environment | Condition | Degradation Rate (DT~50~) | Key Influencing Factors |

|---|---|---|---|

| Soil | Aerobic | 13 days | Microbial density, oxygen levels |

| Soil | Anaerobic | >40 days | Electron acceptor availability |

| Aquatic (water) | Aerobic | 10–27 days | Temperature, pH, microbial consortia |

| Aquatic (sediment) | Oxic | 15–60 days | Organic matter content, redox potential |

Microbial Adaptation and Horizontal Gene Transfer

Microbial communities adapt to PAA through horizontal gene transfer (HGT), enabling the dissemination of catabolic genes such as tfdA (encoding 2,4-dioxygenase). In soil, P. putida strains harboring plasmid-borne tfdA exhibit constitutive degradation of PAA, even at non-inducing concentrations [2] [4]. Field studies demonstrate that HGT enhances the functional redundancy of microbial consortia, allowing indigenous bacteria to acquire degradation capabilities without prior exposure to PAA [4].

Notably, engineered P. putida PP0301(pR0103) achieves near-complete mineralization of PAA in contaminated soils, reducing phytotoxicity to Raphanus sativus (radish) from 93% inhibition to 7% germination failure [2]. This contrasts with indigenous microbiota, which show negligible PAA degradation without genetic augmentation [2]. Plasmid stability and microbial survival further influence adaptation; P. putida PP0301(pR0103) maintains populations exceeding 10^4 CFU/g in PAA-amended soils, whereas plasmid-free strains decline rapidly [2].

Bioaccumulation and Ecotoxicological Risks

Phenoxyacetic acid’s low octanol-water partition coefficient (log K~ow~ = 1.2–1.8) minimizes bioaccumulation potential in aquatic organisms [1]. However, its metabolites, including chlorophenols and methylphenols, exhibit higher hydrophobicity (log K~ow~ = 2.5–3.5), raising concerns about secondary toxicity [1]. In sediment-dwelling organisms, prolonged exposure to PAA at 1–10 µg/L disrupts oxidative phosphorylation and membrane integrity, though acute toxicity (LC~50~) thresholds exceed 100 mg/L for most species [1].

Ecotoxicological risks are mitigated by PAA’s rapid degradation in oxic waters (DT~50~ < 30 days), which curtails chronic exposure [1]. However, anaerobic zones in sediments prolong persistence, allowing metabolite accumulation. Field studies in Danish groundwater systems reveal 4-chloro-2-methylphenol (4-C2MP) levels up to 0.8 µg/L near landfill sites, underscoring the need for monitoring secondary pollutants [1].

Photodegradation Mechanisms and Environmental Fate

Photodegradation of PAA occurs via direct and indirect pathways, though its efficiency is limited in natural waters. Direct photolysis requires UV-C radiation (λ < 290 nm), which is largely absorbed by the atmosphere, rendering this pathway negligible under solar exposure [1] [3]. Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (- OH), dominates in surface waters.

Advanced oxidation processes (AOPs) enhance PAA degradation. Zinc oxide (ZnO)-catalyzed photocatalysis achieves 85% mineralization under optimal conditions (pH 7, 1.5 g/L ZnO, 120 minutes) [3]. The mechanism involves ROS generation, which cleaves the ether bond, yielding glyoxylic acid and phenolic byproducts [3].

Table 2: Photocatalytic Degradation Efficiency of Phenoxyacetic Acid Using ZnO

| Catalyst Dosage (g/L) | Initial PAA (mg/L) | pH | Degradation Efficiency (%) | Mineralization (%) |

|---|---|---|---|---|

| 1.0 | 50 | 5 | 72 | 58 |

| 1.5 | 50 | 7 | 92 | 85 |

| 2.0 | 50 | 9 | 88 | 78 |

Environmental fate models predict that AOPs could reduce aqueous PAA concentrations by 90% within 4 hours in sunlit, shallow waters [3]. However, turbidity and dissolved organic matter (DOM) attenuate UV penetration, limiting efficacy in eutrophic systems [1].

Phenoxyacetic acid and its derivatives exhibit significant hepatotoxic and nephrotoxic effects through multiple interconnected molecular mechanisms. The hepatotoxicity primarily manifests through oxidative stress pathways, mitochondrial dysfunction, and disruption of cellular energy metabolism [1] [2] [3].

Oxidative Stress and Antioxidant System Disruption

The hepatotoxic effects of phenoxyacetic acid derivatives are predominantly mediated through the induction of oxidative stress and depletion of cellular antioxidant defense systems. Studies have demonstrated that exposure to 2,4-dichlorophenoxyacetic acid results in significant decreases in antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase [1] [2]. Concurrently, there is a marked increase in malondialdehyde levels, indicating enhanced lipid peroxidation and oxidative damage to cellular membranes [1] [4].

The depletion of reduced glutathione levels in hepatic tissues represents a critical mechanism underlying phenoxyacetic acid-induced hepatotoxicity [1] [3]. This depletion compromises the cellular capacity to neutralize reactive oxygen species and maintain redox homeostasis, ultimately leading to cellular dysfunction and tissue damage [1].

Mitochondrial Dysfunction and Energy Metabolism Disruption

Phenoxyacetic acid derivatives cause profound mitochondrial dysfunction through multiple pathways. In vitro studies using rat liver mitochondria have demonstrated that these compounds induce mitochondrial uncoupling, resulting in decreased adenosine triphosphate synthesis and impaired cellular energy metabolism [1]. The compounds specifically affect key mitochondrial enzymes, including succinate dehydrogenase and cytochrome c reductase, leading to compromised oxidative phosphorylation [1].

Furthermore, phenoxyacetic acid exposure results in significant alterations in energy metabolism biomarkers, including increased lactate dehydrogenase activity, which indicates enhanced anaerobic glucose metabolism and potential tissue hypoxia [1] [2]. These metabolic disruptions are accompanied by decreased hepatic glycogen levels and altered glucose homeostasis [1].

Hepatocellular and Cholestatic Injury Patterns

Clinical and experimental evidence indicates that phenoxyacetic acid derivatives can induce both hepatocellular and cholestatic injury patterns. A documented case report of occupational exposure to 4-chloro-2-methylphenoxyacetic acid revealed a mixed hepatocellular and cholestatic injury pattern, characterized by elevated aminotransferases, alkaline phosphatase, and bilirubin levels [5] [3]. Histopathological examination revealed portal inflammatory infiltrates with lymphocytes and eosinophils, along with evidence of cholestasis and focal necrotic inflammation [3].

Nephrotoxic Mechanisms

The nephrotoxic effects of phenoxyacetic acid derivatives involve similar oxidative stress pathways and mitochondrial dysfunction observed in hepatotoxicity. Studies have demonstrated that these compounds cause significant increases in plasma urea and creatinine levels, indicating impaired renal function [6] [4]. The nephrotoxicity is associated with decreased activity of antioxidant enzymes in renal tissues and increased lipid peroxidation markers [4].

Animal studies have shown that phenoxyacetic acid exposure results in renal tubular damage and glomerular dysfunction, with histopathological changes including tubular epithelial cell degeneration and interstitial inflammation [7]. The compounds appear to target active renal clearance mechanisms for organic acids, which may contribute to their accumulation and subsequent toxicity [8].

Bioactive Derivatives in Pharmacological Applications

Phenoxyacetic acid serves as a versatile pharmacophore in the development of numerous bioactive compounds with diverse therapeutic applications. The structural modifications of the basic phenoxyacetic acid scaffold have yielded compounds with significant pharmacological activities across multiple therapeutic areas [9] [10] [11].

Anti-inflammatory and Cyclooxygenase-2 Inhibition

Recent investigations have focused on the development of phenoxyacetic acid derivatives as selective cyclooxygenase-2 inhibitors for anti-inflammatory applications. Pyrazoline-phenoxyacetic acid derivatives have demonstrated potent cyclooxygenase-2 inhibition with IC50 values of 0.03 μM and selectivity indices reaching 365.4 [10]. These compounds exhibit significant anti-inflammatory effects in animal models, with reductions in paw thickness of up to 63.35% and decreases in tumor necrosis factor-alpha levels by 64.88% [10] [12].

The mechanism of action involves selective binding to the cyclooxygenase-2 active site, preventing the conversion of arachidonic acid to prostaglandins. Molecular docking studies have revealed specific protein-ligand interactions that contribute to the selectivity and potency of these derivatives [10] [12]. Importantly, these compounds demonstrate reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs [10].

Anticancer and Cytotoxic Activities

Phenoxyacetic acid derivatives have shown remarkable anticancer properties through multiple mechanisms. Phenoxy thiazole derivatives exhibit cytotoxic activity against various cancer cell lines, with IC50 values around 13 μM [9]. The anticancer mechanism involves the degradation of hypoxia-inducible factor-1α through p53/MDM-2 mediated pathways, leading to inhibition of tumor cell proliferation [9].

Novel phenoxyacetamide derivatives have demonstrated significant cytotoxicity against hepatocellular carcinoma cells, with IC50 values as low as 1.43 μM [11]. These compounds induce apoptosis through PARP-1 inhibition, resulting in cell cycle arrest and enhanced apoptotic cell death by 24.51-fold [11]. The selectivity towards cancer cells compared to normal cells makes these derivatives promising candidates for anticancer therapy [11].

Antimicrobial and Antitubercular Properties

Phenoxyacetic acid analogs have shown promising antimicrobial activities, particularly against mycobacterial strains. Twenty novel phenoxyacetic acid derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv, demonstrating activity against both drug-sensitive and drug-resistant strains [9]. These compounds represent potential lead molecules for the development of new antitubercular agents [9].

Neuroprotective and Acetylcholinesterase Inhibition

A series of 2-phenoxy-indan-one derivatives have been designed as acetylcholinesterase inhibitors for potential Alzheimer's disease therapy. These compounds demonstrate high acetylcholinesterase inhibition activity while showing minimal activity against butyrylcholinesterase, indicating selective inhibition profiles [9]. The neuroprotective potential of these derivatives makes them attractive candidates for neurodegenerative disease treatment [9].

Antioxidant Activities

Benzoyl-phenoxy-acetic acid derivatives have demonstrated significant antioxidant properties through radical scavenging mechanisms. These compounds show activity in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, with unsubstituted and chloro derivatives exhibiting superior activities compared to standard antioxidants [9].

Structure-Activity Relationships in Herbicidal Action

The herbicidal activity of phenoxyacetic acid derivatives is intimately related to their structural features, particularly the pattern and nature of substituents on the aromatic ring. These compounds function as synthetic auxins, mimicking the action of natural plant growth hormones and causing uncontrolled growth leading to plant death [13] [14] [15].

Influence of Halogen Substitution

The introduction of halogen substituents significantly enhances herbicidal activity. 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid demonstrate substantially higher auxin activity compared to the parent phenoxyacetic acid [13] [14]. The chlorine atoms at specific positions enhance the compound's ability to bind to auxin receptors and resist metabolic degradation [14].

The structure-activity relationship analysis reveals that chlorine substitution at the 2,4-positions provides optimal activity, while additional chlorination at the 5-position further increases potency but also enhances toxicity [13] [14]. The electron-withdrawing nature of chlorine atoms contributes to the enhanced biological activity through improved protein binding affinity [16].

Role of Methyl Group Addition

The addition of methyl groups to phenoxyacetic acid derivatives, as seen in 4-chloro-2-methylphenoxyacetic acid, maintains high herbicidal activity while potentially altering selectivity profiles [13] [14]. The methyl substitution creates steric hindrance that can influence the compound's interaction with target proteins and affect its metabolic fate [14].

Aromatic Ring Modifications and Electronic Effects

The herbicidal activity is significantly influenced by the electronic properties of aromatic ring substituents. Electron-withdrawing groups generally enhance activity, while electron-donating groups tend to reduce herbicidal potency [16] [13]. The correlation between electronic parameters and biological activity suggests that the compounds' ability to interact with auxin-binding proteins is dependent on the electron density distribution within the molecule [16].

Carboxylic Acid Group Essentiality

The carboxylic acid moiety is essential for herbicidal activity, as it enables the compound to mimic the natural auxin indole-3-acetic acid [13] [15]. The free carboxylic acid group is required for binding to auxin receptors and transport proteins. Esterification of the carboxylic acid group generally results in loss of activity, although some esters can act as prodrugs that are hydrolyzed to release the active acid in plant tissues [17].

Transport and Selectivity Mechanisms

Recent research has demonstrated that PIN-FORMED auxin transporters are responsible for the cellular uptake and distribution of phenoxyacetic acid herbicides [15]. The selectivity between monocotyledonous and dicotyledonous plants is related to differences in auxin transport systems and sensitivity to auxin-induced growth responses [15] [17].

The structural determinants of substrate specificity for these transporters have been characterized through protein mutagenesis and structural studies, providing insights into the molecular basis of herbicidal selectivity [15]. Understanding these transport mechanisms is crucial for developing new herbicides with improved selectivity profiles [15].

Physical Description

Solid

Colourless needle-like crystals; sour sweet odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

285.00 °C. @ 760.00 mm Hg

Heavy Atom Count

LogP

1.34

Melting Point

98 - 99 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 321 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 316 of 321 companies with hazard statement code(s):;

H302 (97.47%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index